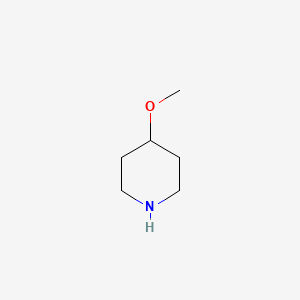

4-Methoxypiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYSHALLPAKUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193464 | |

| Record name | 4-Methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-24-3 | |

| Record name | 4-Methoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT8YK55HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 4-Methoxypiperidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypiperidine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, and its applications, tailored for researchers, scientists, and drug development professionals. The hydrochloride salt of this compound is often utilized in pharmaceutical development to enhance solubility and bioavailability.[1]

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General Properties

| Property | Value | Source(s) |

| CAS Number | 4045-24-3 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₃NO | [2][3][5][6][7][8][9] |

| Molecular Weight | 115.17 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [10][8] |

| IUPAC Name | This compound | [4][10] |

Quantitative Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 44 °C | at 6.8 mmHg | [2] |

| 61-65 °C | at 11 Torr | [8] | |

| 66 °C | at 10 Torr | [3] | |

| 166 °C | (Atmospheric) | ||

| Density | 0.93 g/mL | at 25 °C | [2][11] |

| pKa (Predicted) | 9.83 ± 0.10 | [2] | |

| Refractive Index | 1.448 | [8] | |

| 1.4590 to 1.4610 | at 20 °C | [10] | |

| Flash Point | 50 °C | ||

| LogP (Consensus) | 0.67 | [9] | |

| Topological Polar Surface Area | 21.26 Ų | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for its practical application.

Synthesis of this compound

Method 1: Catalytic Hydrogenation

A common route for the synthesis of this compound involves the catalytic hydrogenation of a suitable precursor.

-

Procedure: A precursor compound (CAS: 553672-12-1, 620 mg) is dissolved in methanol (20 mL). To this solution, a 10% palladium-on-carbon catalyst (80 mg) is added. The resulting mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours.[2]

-

Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a membrane to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as a light yellow oil (290 mg, 100% yield).[2]

-

Characterization: The product can be characterized by mass spectrometry. For example, Atmospheric Pressure Chemical Ionization (APCI) would show a peak at m/z: 116 [M+H]⁺.[2]

Method 2: Williamson Ether Synthesis from a Protected Piperidinol

This method involves the O-alkylation of a protected 4-hydroxypiperidine derivative.

-

Starting Materials: 1-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate), sodium hydride (60% dispersion in mineral oil), and methyl iodide.[12]

-

Procedure: To a solution of 1-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) in dimethylformamide (30 mL), sodium hydride (2.98 g, 74.5 mmol) is added, and the mixture is stirred for 5 minutes. Methyl iodide (4.64 mL, 74.5 mmol) is then added, and stirring continues for 30 minutes.[12]

-

Work-up and Purification: Water (50 mL) is added to quench the reaction, and the mixture is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (4 x 50 mL) and brine, dried over magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure to yield 1-Boc-4-methoxypiperidine.[12]

-

Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., using 4M HCl in 1,4-dioxane) to yield the final product, this compound.[13]

Applications in Drug Discovery and Development

This compound and its derivatives are significant in pharmaceutical research and development.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[1]

-

Analgesics and Antidepressants: The piperidine moiety is a key component in many central nervous system (CNS) active drugs. This compound is specifically utilized in the development of novel analgesics and antidepressants.[1][14]

-

Neuroscience Research: This compound is employed in studies focusing on neurotransmitter systems, aiding in the understanding of brain function and the development of treatments for neurological disorders.[1]

-

Agrochemicals: Beyond pharmaceuticals, it is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.[1]

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes a thorough understanding of its characteristics and synthetic routes essential for researchers and developers in the field. The data and protocols presented in this guide offer a solid foundation for the effective use of this compound in a laboratory and industrial setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4045-24-3 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Methoxy-piperidine | 4045-24-3 [sigmaaldrich.com]

- 7. This compound - C6H13NO | CSSB00000234800 [chem-space.com]

- 8. echemi.com [echemi.com]

- 9. 4045-24-3|this compound| Ambeed [ambeed.com]

- 10. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. 1-Boc-4-methoxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 13. 4045-25-4 | CAS数据库 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

4-Methoxypiperidine CAS number and molecular weight

This guide provides an in-depth look at the chemical properties of 4-Methoxypiperidine, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

Key identifying information for this compound is summarized below, providing a quick reference for laboratory and research settings.

| Identifier | Value | References |

| CAS Number | 4045-24-3 | [1][2][3][4][5][6] |

| Molecular Formula | C6H13NO | [1][2][5] |

| Molecular Weight | 115.17 g/mol | [2][3][5][7] |

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are detailed in the following table.

| Property | Value |

| Appearance | Clear colorless to light yellow liquid |

| Molecular Weight | 115.176 g/mol |

| Exact Mass | 115.17 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 61-65 °C @ 11 Torr |

| Flash Point | 49.7±14.8 °C |

| Refractive Index | 1.448 |

Synthesis Protocol

A general laboratory procedure for the synthesis of this compound is as follows:

-

Dissolution : Dissolve the starting material in methanol (20 mL).

-

Catalyst Addition : Add 10% palladium-carbon catalyst (80 mg) to the solution.

-

Hydrogenation : Stir the reaction mixture for 3 hours at room temperature under a hydrogen atmosphere.

-

Filtration : Upon completion of the reaction, filter the mixture through a membrane filter.

-

Concentration : Concentrate the filtrate under vacuum to yield this compound as a light yellow oil.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical's identity to its potential applications, highlighting its role as a building block in further synthesis.

Caption: Logical flow from chemical identity to applications.

References

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 4045-24-3 [chemicalbook.com]

- 4. This compound | 4045-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxypiperidine, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Below are the summarized ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound hydrochloride in deuterated dimethyl sulfoxide ((CD₃)₂SO) exhibits characteristic signals corresponding to the different protons in the molecule. The data is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.99 | br s | 2H | NH·HCl |

| 3.40 - 3.46 | m | 1H | CHO |

| 3.25 | s | 3H | OCH₃ |

| 3.07 - 3.12 | m | 2H | CH₂N (axial) |

| 2.88 - 2.94 | m | 2H | CH₂N (equatorial) |

| 1.91 - 1.99 | m | 2H | CH₂ (axial) |

| 1.63 - 1.74 | m | 2H | CH₂ (equatorial) |

Data is for the hydrochloride salt in (CD₃)₂SO. Abbreviations: br s = broad singlet, m = multiplet, s = singlet.

¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~75 | C4 (CHO) |

| ~55 | C7 (OCH₃) |

| ~45 | C2, C6 (CH₂N) |

| ~30 | C3, C5 (CH₂) |

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is consistent with its molecular structure, displaying characteristic absorption bands for the functional groups present. While a detailed peak list is not available, the expected characteristic IR absorptions are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3350 - 3300 | N-H | Stretching (secondary amine) |

| 2950 - 2850 | C-H | Stretching (alkane) |

| 1470 - 1440 | C-H | Bending (CH₂) |

| 1150 - 1085 | C-O-C | Stretching (ether) |

| 1100 - 1000 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the protonated molecule is readily observed.

Mass Spectrometric Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 116 | [M+H]⁺ |

Predicted Fragmentation Pattern

The fragmentation of piperidine derivatives in mass spectrometry often involves characteristic pathways. For this compound, the following fragmentation patterns can be predicted:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

-

Loss of the methoxy group: Fragmentation can occur through the loss of the methoxy group (•OCH₃) or methanol (CH₃OH).

-

Ring cleavage: The piperidine ring can undergo cleavage to produce various smaller fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or (CD₃)₂SO) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the clean plates prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions. For ESI, the sample is typically dissolved in a solvent mixture like methanol/water with a small amount of formic acid to promote protonation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is depicted in the following diagram.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Reactivity and Electronic Effects of 4-Methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 4-methoxypiperidine. As a key building block in medicinal chemistry, particularly for central nervous system (CNS) active agents, a thorough understanding of its behavior is paramount. This document consolidates quantitative data, details experimental protocols, and provides visualizations to elucidate the interplay of steric and electronic effects that govern the reactivity of this versatile scaffold.

Introduction

This compound is a saturated heterocyclic amine that has garnered significant interest in the pharmaceutical and chemical industries. Its structure is characterized by a piperidine ring substituted at the 4-position with a methoxy group. This substitution imparts unique electronic and conformational properties that influence its basicity, nucleophilicity, and utility as a synthetic intermediate. The piperidine moiety is a prevalent feature in a vast number of natural products and synthetic pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity.[1] The addition of a 4-methoxy group further refines these properties, making it a valuable scaffold in drug design.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| CAS Number | 4045-24-3 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 44 °C at 6.8 mmHg | |

| Density | 0.93 g/mL | |

| Predicted pKa | 9.83 ± 0.10 | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.33 (s, 3H, OCH₃), 3.25-3.15 (m, 1H, CH-O), 3.05-2.95 (m, 2H, eq-CH₂-N), 2.65-2.55 (m, 2H, ax-CH₂-N), 1.95-1.85 (m, 2H, eq-CH₂-C), 1.60-1.50 (m, 2H, ax-CH₂-C) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 76.5 (C-4), 55.8 (OCH₃), 45.5 (C-2, C-6), 31.5 (C-3, C-5) | |

| Mass Spectrum (APCI) | m/z: 116 [M+H]⁺ | [3] |

Electronic Effects of the 4-Methoxy Group

The reactivity and basicity of the piperidine nitrogen are significantly influenced by the electronic effects of the 4-methoxy substituent. These effects are a combination of inductive and, to a lesser extent in this saturated system, through-space interactions.

-

Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the piperidine ring, which tends to decrease the electron density on the nitrogen atom. A lower electron density on the nitrogen would be expected to decrease its basicity and nucleophilicity.

-

Resonance Effect (+M): In aromatic systems, the methoxy group is a strong electron-donating group due to the delocalization of one of the oxygen's lone pairs into the π-system. In a saturated system like piperidine, this resonance effect is not directly applicable in the same way. However, the lone pairs on the oxygen can influence the electrostatic potential within the ring.

The overall electronic influence of the methoxy group on the piperidine nitrogen is a balance of these opposing effects.

Basicity

The basicity of piperidines is a critical parameter in drug development, as it influences the pKa of the molecule, which in turn affects its solubility, absorption, and interaction with biological targets. The pKa of a substituted piperidine is a quantitative measure of the electronic effects of its substituents.

| 4-Substituent (X) | pKa of 4-X-Piperidinium Ion | Nature of Substituent |

| -H | 11.12 | Reference |

| -CH₃ | 11.22 | Electron-donating (inductive) |

| -OH | 10.5 | Electron-withdrawing (inductive) |

| -OCH₃ | ~9.83 (Predicted) | Electron-withdrawing (inductive) |

| -F | 9.7 | Strongly electron-withdrawing (inductive) |

| -Cl | 9.6 | Strongly electron-withdrawing (inductive) |

| -CN | 7.8 | Very strongly electron-withdrawing (inductive) |

Note: The pKa values for -H, -CH₃, -OH, -F, -Cl, and -CN are for the corresponding piperidinium ions and are sourced from various compilations and studies. The value for -OCH₃ is a computational prediction and should be interpreted with caution.

The trend in the table suggests that electron-withdrawing groups at the 4-position decrease the basicity of the piperidine nitrogen, as evidenced by the lower pKa values. The predicted pKa of this compound fits within this trend, indicating that the electron-withdrawing inductive effect of the methoxy group is the dominant factor influencing its basicity.

Reactivity of the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a base, readily participating in a variety of chemical reactions. The most common reactions involve the functionalization of the nitrogen atom.

N-Alkylation

N-alkylation, such as in the Menshutkin reaction, involves the reaction of the piperidine with an alkyl halide to form a quaternary ammonium salt. The rate of this Sₙ2 reaction is dependent on the nucleophilicity of the nitrogen and the nature of the alkyl halide and solvent.

While specific kinetic data for the N-alkylation of this compound is not available, the principles of the Menshutkin reaction suggest that its reactivity would be slightly lower than that of unsubstituted piperidine due to the electron-withdrawing inductive effect of the 4-methoxy group. However, it remains a reactive nucleophile for this transformation. The reaction rate is highly sensitive to solvent polarity, with polar aprotic solvents generally accelerating the reaction.[4]

N-Acylation

N-acylation is another fundamental transformation, typically carried out using acyl chlorides or anhydrides. This reaction forms a stable amide bond and is often used to introduce various functional groups or as a protecting group strategy in multi-step syntheses.

The nucleophilicity of the piperidine nitrogen dictates its reactivity towards acylating agents. As with N-alkylation, the 4-methoxy group is expected to slightly attenuate the rate of N-acylation compared to unsubstituted piperidine.

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. For this compound, this leads to an equilibrium between two chair conformers where the methoxy group is either in an axial or an equatorial position.

Note: The DOT script above is a template. Actual images of the conformers would need to be generated and hosted to be displayed.

Caption: Conformational equilibrium of this compound.

The relative stability of the two conformers is determined by steric interactions. Generally, substituents on a cyclohexane or piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the equatorial conformer of this compound is expected to be the more stable and thus the major conformer at equilibrium.

The conformational preference can be experimentally determined using ¹H NMR spectroscopy by analyzing the coupling constants of the proton at C-4. An axial proton will exhibit large axial-axial couplings (typically 8-12 Hz) to the adjacent axial protons, while an equatorial proton will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).[5] In the case of the major equatorial conformer of this compound, the proton at C-4 is axial, and thus would be expected to show large coupling constants.

Applications in Drug Development

This compound is a key structural motif in several approved pharmaceutical agents, particularly those targeting the central nervous system. Its physicochemical properties contribute to the overall drug-like characteristics of these molecules, including their ability to cross the blood-brain barrier.

Case Study: Cariprazine and Risperidone

Cariprazine and Risperidone are atypical antipsychotic drugs that incorporate the this compound scaffold (or a related structure in the case of Risperidone's metabolite). These drugs exhibit complex pharmacology, primarily acting on dopamine and serotonin receptors.[6][7]

The mechanism of action of these drugs involves modulation of multiple signaling pathways. For instance, Cariprazine acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.[8][9] This complex interaction profile is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.

References

- 1. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4045-24-3 [chemicalbook.com]

- 4. arxiv.org [arxiv.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. psychscenehub.com [psychscenehub.com]

- 9. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

The 4-Methoxypiperidine Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methoxypiperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties to drug candidates. Its incorporation into a diverse range of molecules has led to the development of potent and selective inhibitors and modulators for various biological targets, spanning oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds featuring the this compound core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

I. The Strategic Advantage of the this compound Moiety

The this compound unit offers several key benefits in drug design. The piperidine ring, a common feature in many central nervous system (CNS) active drugs, can improve pharmacokinetic properties. The 4-methoxy substitution can enhance solubility and bioavailability, while also serving as a key interaction point within a target's binding site. This versatile building block is readily incorporated into complex molecules through established synthetic routes, making it an attractive starting point for the development of novel therapeutics.[1][2]

II. Therapeutic Applications and Quantitative Biological Data

The this compound scaffold has been successfully employed in the development of inhibitors for a variety of challenging drug targets. The following sections detail its application in key therapeutic areas, supported by quantitative data on the biological activity of representative compounds.

Oncology: Targeting Aurora Kinases and Oxidative Phosphorylation

In the realm of oncology, the this compound moiety has been integrated into potent inhibitors of Aurora kinases and the oxidative phosphorylation (OXPHOS) pathway, both critical for cancer cell proliferation and survival.

Aurora Kinase Inhibitors:

Pyrazolo[3,4-d]pyrimidine derivatives incorporating a this compound group have shown significant inhibitory activity against Aurora kinase A, a key regulator of mitosis. Overexpression of Aurora kinase A is a hallmark of many cancers, making it a prime therapeutic target.

Table 1: Biological Activity of this compound-Containing Aurora Kinase Inhibitors

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 2D7 (eCCA352) | Aurora Kinase A | Submicromolar | Oesophageal Cancer Cells | [3] |

Oxidative Phosphorylation (OXPHOS) Inhibitors:

Pancreatic cancer cells often exhibit a dependency on OXPHOS for energy production. Benzenesulfonamide derivatives containing a this compound scaffold have been developed as potent inhibitors of OXPHOS complex I, leading to cancer cell growth inhibition.[4][5][6][7][8]

Table 2: Biological Activity of this compound-Containing OXPHOS Inhibitors

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 12 | OXPHOS Complex I | 0.14 ± 0.09 | MIA PaCa-2 | [9] |

| 12 (galactose medium) | OXPHOS Complex I | 0.05 ± 0.01 | MIA PaCa-2 | [9] |

Infectious Diseases: Combating Mycobacterium tuberculosis

The this compound scaffold has been instrumental in the design of novel antitubercular agents targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall.[10][11][12][13]

Table 3: Biological Activity of this compound-Containing DprE1 Inhibitors

| Compound ID | Target | MIC (µM) | Strain | Reference |

| 6 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |

| 12 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |

| 16 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |

| 22 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |

| 36 | DprE1 | Low micromolar | M. tuberculosis H37Rv | [10] |

Neurodegenerative Diseases: Targeting Tauopathy

In the context of neurodegenerative diseases like Alzheimer's, the this compound moiety has been incorporated into molecules designed as positron emission tomography (PET) ligands for imaging tau protein aggregates.

Table 4: Binding Affinity of a this compound-Containing Tau Ligand

| Compound ID | Target | Ki (nM) | Tissue | Reference |

| 42 | Tau Aggregates | Not significantly altered vs. parent | AD, PSP, CBD | [11] |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-containing compounds and the biological assays used to evaluate their activity.

General Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Aurora Kinase Inhibitor

Materials:

-

Substituted pyrazolo[3,4-d]pyrimidine core

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolve the pyrazolo[3,4-d]pyrimidine starting material in a suitable solvent such as DCM.

-

Add this compound (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the resulting mixture for 5 minutes at room temperature.

-

Add HATU (1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2 hours.

-

Upon completion, add EtOAc to the reaction solution.

-

Purify the crude product by silica gel flash chromatography using a MeOH/DCM gradient (0-3%) to afford the desired product.[3]

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC)

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Grow M. tuberculosis H37Rv to late log phase in supplemented Middlebrook 7H9 broth.

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add 100 µL of the M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL. Include drug-free control wells.

-

Seal the plates and incubate at 37°C for 5 days.

-

After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.

-

Re-incubate the plate at 37°C for 24 hours.

-

If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue/Tween 80 mixture to all wells.

-

Incubate for an additional 24 hours at 37°C and record the color of all wells.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.[14][15][16][17][18]

Oxidative Phosphorylation (OXPHOS) Inhibition Assay

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2)

-

MTT reagent

-

Test compounds

-

Culture medium (glucose-containing and galactose-containing)

Procedure:

-

Seed pancreatic cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compounds in both glucose-containing and galactose-containing media.

-

Incubate the cells for 7 days.

-

Assess cell viability using an MTT assay.

-

Determine the IC50 values for cell growth inhibition in both media. A significantly lower IC50 in the galactose-containing medium suggests strong OXPHOS inhibition.[4][9]

In Vitro Tau Aggregation Assay

Materials:

-

Recombinant full-length human tau protein

-

Heparin

-

Thioflavin T (ThT)

-

Aggregation buffer (e.g., PBS)

-

96-well microplate and fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing tau protein, heparin to induce aggregation, and ThT.

-

Incubate the plate at 37°C.

-

Monitor the fluorescence of ThT continuously using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

-

An increase in fluorescence indicates the formation of β-sheet structures characteristic of tau aggregates.

-

To test inhibitors, include them in the reaction mixture and compare the aggregation kinetics to a control without the inhibitor.[19][20][21]

IV. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by drugs containing the this compound scaffold is crucial for rational drug design and development.

Aurora Kinase A Signaling Pathway in Mitosis

Aurora kinase A is a key regulator of cell division. Its inhibition by pyrazolo[3,4-d]pyrimidine derivatives disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinase A by a this compound-containing compound.

DprE1 in Mycobacterial Cell Wall Synthesis

DprE1 is a crucial enzyme in the synthesis of arabinan, a key component of the mycobacterial cell wall. Inhibition of DprE1 blocks the production of the arabinose donor, decaprenylphosphoryl-D-arabinose (DPA), leading to cell death.[3][10][11][12][13]

Caption: The DprE1/DprE2 pathway and its inhibition.

Oxidative Phosphorylation in Cancer Metabolism

Inhibition of complex I of the electron transport chain disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cancer cell death.

Caption: Inhibition of OXPHOS Complex I in cancer cells.

Tau Protein Aggregation in Neurodegenerative Disease

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological hallmark of Alzheimer's disease and other tauopathies. The development of PET ligands containing the this compound scaffold allows for the in vivo visualization of these aggregates, aiding in diagnosis and the evaluation of therapeutic interventions.[9][22][23][24]

Caption: The tau protein aggregation cascade and the role of PET ligands.

V. Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of promising therapeutic candidates against a wide array of diseases. The examples presented in this guide highlight the versatility of this core and provide a foundation for future drug design efforts. As our understanding of complex biological pathways deepens, the strategic incorporation of scaffolds like this compound will continue to be a cornerstone of innovative drug development.

References

- 1. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. letswinpc.org [letswinpc.org]

- 6. gla.ac.uk [gla.ac.uk]

- 7. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]

- 19. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]

- 22. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. Mechanisms of secretion and spreading of pathological tau protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Methoxypiperidine Derivatives in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-methoxypiperidine represent a versatile class of compounds with significant implications for neuroscience research and drug development. Their structural scaffold allows for interactions with a variety of key targets within the central nervous system (CNS), leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the mechanisms of action of this compound derivatives, focusing on their interactions with major neurotransmitter receptors and transporters. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics for neurological and psychiatric disorders.

This guide will delve into the molecular interactions, signaling pathways, and functional consequences of this compound derivative engagement with the following key neuroscience targets:

-

Dopamine Transporter (DAT)

-

Dopamine D4 Receptor

-

Sigma-1 Receptor

-

NMDA Receptor

-

Serotonin 5-HT2A Receptor

Quantitative data on the binding affinities and functional potencies of representative compounds are presented in structured tables for comparative analysis. Detailed experimental protocols for the key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various piperidine derivatives at key neuroscience targets. While specific data for this compound derivatives are limited in the public domain, the data for structurally related 4-hydroxypiperidine and other substituted piperidine analogs provide valuable insights into the structure-activity relationships (SAR) and potential mechanisms of action for this class of compounds.

Table 1: Binding Affinities of Piperidine Derivatives for Dopamine and Serotonin Transporters

| Compound | Target | Ki (nM) | Species | Reference |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analog | DAT | 16.4 | Rat | [1] |

| GBR 12909 | DAT | 14 | Rat | [2] |

| (+)-Enantiomer of a 4-hydroxypiperidine analog | DAT | 0.46 | Rat | [3] |

| (-)-Enantiomer of a 4-hydroxypiperidine analog | DAT | 56.7 | Rat | [3] |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analog | SERT | >1800 | Rat | [1] |

Table 2: Binding Affinities of Piperidine Derivatives for Dopamine D4 and Sigma-1 Receptors

| Compound | Target | Ki (nM) | Species | Reference |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivative (14a) | Dopamine D4 | 0.3 | Human | [4] |

| Pyrido[1,2-a]pyrazine Derivative (CP-293,019) | Dopamine D4 | 3.4 | Human | [5] |

| 4-N-linked-heterocyclic piperidine derivative (13) | Dopamine D4 | 5.2 | Human | [6] |

| 3- and 4-hydroxypiperidine indazole analog (12c) | Sigma-1 | 0.7 | Human | [7] |

| 3- and 4-hydroxypiperidine indazole analog (12a) | Sigma-1 | 1.2 | Human | [7] |

| 4-Aroylpiperidine Derivative (7e) | Sigma-1 | <15 | Not Specified | [6] |

Table 3: Functional Antagonism (IC50) of Piperidine Derivatives at the NMDA Receptor

| Compound | Receptor Subtype | IC50 (µM) | Assay System | Reference |

| N-(2-phenoxyethyl)-4-benzylpiperidine (8) | NR1/2B | 0.63 | Xenopus Oocytes | [8] |

| 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (10e) | NR1A/2B | ~0.03 | Xenopus Oocytes | [8] |

| (-)-isomer of LY233053 | NMDA Receptor | 1.9 | Rat Cortical Slice | [9] |

Mechanisms of Action and Signaling Pathways

Dopamine Transporter (DAT)

This compound derivatives can act as potent inhibitors of the dopamine transporter (DAT). By blocking DAT, these compounds prevent the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many psychostimulants and antidepressants.

Dopamine D4 Receptor

Certain this compound derivatives exhibit high affinity and selectivity for the dopamine D4 receptor, often acting as antagonists.[4][5][6] The D4 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[10] By antagonizing the D4 receptor, these derivatives can modulate dopaminergic signaling, which is implicated in cognitive processes and psychiatric disorders such as schizophrenia.

References

- 1. mdpi.com [mdpi.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. Dopamine D4 receptors linked to protein kinase G are required for changes in dopamine release followed by locomotor activity after repeated cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 7. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. IP3 Receptors, Mitochondria, and Ca2+ Signaling: Implications for Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Methoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-Methoxypiperidine hydrochloride (CAS No: 4045-25-4), a key building block in pharmaceutical synthesis.[1] Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining these critical parameters. The methodologies provided are based on established principles of pharmaceutical analysis and regulatory guidelines for stability testing. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to generate robust and reliable data for this compound, ensuring its effective and safe use in research and development.

Introduction to this compound Hydrochloride

This compound hydrochloride is a heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidine ring with a methoxy group at the 4-position, makes it a valuable synthon for introducing this particular scaffold into larger, more complex molecules. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its handling characteristics as a solid.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 4045-25-4 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [2][3] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 137.5-139.5 °C | |

| Storage | Sealed in dry, Room Temperature |

Solubility Profile

Qualitative Solubility Profile (Anticipated)

Based on the chemical structure of an amine hydrochloride, the following qualitative solubility profile in common solvents at ambient temperature can be anticipated:

| Solvent | Anticipated Solubility | Rationale |

| Water | Soluble | As a hydrochloride salt, it is expected to be readily soluble in polar protic solvents like water. |

| Methanol | Soluble | The polarity of methanol should facilitate the dissolution of the salt. |

| Ethanol | Soluble to Sparingly Soluble | Solubility may be slightly lower than in methanol due to the decreased polarity of ethanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. |

| Acetonitrile | Sparingly Soluble to Insoluble | The lower polarity of acetonitrile may limit the solubility of the ionic compound. |

| Dichloromethane (DCM) | Insoluble | As a nonpolar solvent, DCM is unlikely to dissolve the hydrochloride salt. |

| Hexane | Insoluble | The nonpolar nature of hexane makes it a poor solvent for polar salts. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the solubility of this compound hydrochloride in various solvents at specified temperatures (e.g., 25 °C and 40 °C).

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or another validated quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound hydrochloride to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound hydrochloride.

-

Data Presentation: Record the solubility in mg/mL or mol/L. The results should be presented in a clear tabular format.

Data Presentation Table (Example):

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Data | Experimental Data |

| Water | 40 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Methanol | 40 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 40 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

| DMSO | 40 | Experimental Data | Experimental Data |

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Stability Profile

Assessing the stability of this compound hydrochloride is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage.[6][7] The goal is to achieve a target degradation of 5-20%.[6]

Experimental Protocol for Forced Degradation:

Objective: To investigate the stability of this compound hydrochloride under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) for analysis.

-

Sample Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

-

Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact compound from all degradation products.

Data Presentation Table (Example):

| Stress Condition | Time (hours) | % Assay of this compound HCl | % Total Degradation | Number of Degradants |

| 0.1 M HCl, 60 °C | 2 | Experimental Data | Experimental Data | Experimental Data |

| 8 | Experimental Data | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | Experimental Data | |

| 0.1 M NaOH, 60 °C | 2 | Experimental Data | Experimental Data | Experimental Data |

| 8 | Experimental Data | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | Experimental Data | |

| 3% H₂O₂, RT | 2 | Experimental Data | Experimental Data | Experimental Data |

| 8 | Experimental Data | Experimental Data | Experimental Data | |

| 24 | Experimental Data | Experimental Data | Experimental Data | |

| Thermal (80 °C, solid) | 24 | Experimental Data | Experimental Data | Experimental Data |

| Photolytic | 24 | Experimental Data | Experimental Data | Experimental Data |

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation stability study.

Logical Workflow for Characterization

The overall process for characterizing a pharmaceutical intermediate like this compound hydrochloride involves a logical progression from initial physicochemical characterization to more in-depth stability assessments.

Logical Workflow Diagram:

Caption: Logical workflow for the characterization of a pharmaceutical intermediate.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound hydrochloride is limited, this guide provides a robust framework for its determination. The detailed experimental protocols for solubility and stability testing are designed to be readily implemented by researchers in a drug development setting. Adherence to these methodologies will enable the generation of high-quality, reliable data essential for regulatory submissions and the successful application of this important synthetic intermediate in pharmaceutical research and development. It is strongly recommended that the protocols outlined herein are performed to establish a comprehensive understanding of the physicochemical properties of this compound hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound hydrochloride | C6H14ClNO | CID 11542813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. acdlabs.com [acdlabs.com]

4-Methoxypiperidine: A Versatile Precursor for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypiperidine is a valuable and versatile building block in the synthesis of a wide array of novel heterocyclic compounds. Its inherent structural features, including a secondary amine and a methoxy group at the 4-position, provide a unique platform for chemical modifications and the construction of complex molecular architectures. This technical guide explores the utility of this compound as a precursor for generating diverse heterocyclic systems with potential applications in pharmaceutical and agrochemical research. The document provides detailed experimental protocols for key transformations, quantitative data for representative reactions, and visual workflows to illustrate the synthetic pathways.

Introduction

The piperidine scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals, including analgesics and antidepressants.[1] The introduction of a methoxy group at the 4-position of the piperidine ring offers several advantages. It can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its biological activity. Furthermore, the methoxy group can serve as a handle for further functionalization or as a key element in directing the stereochemical outcome of subsequent reactions. This guide focuses on the synthetic transformations of this compound to generate novel and medicinally relevant heterocyclic compounds.

Synthetic Pathways from this compound

The journey from this compound to novel heterocycles typically commences with the functionalization of the secondary amine. This is most commonly achieved through N-alkylation, a fundamental and versatile reaction in organic synthesis. Subsequent modifications can then be employed to construct fused, spiro, or other complex heterocyclic systems.

N-Alkylation of this compound

The initial and crucial step in leveraging this compound as a precursor is the substitution at the nitrogen atom. This is typically achieved through an SN2 reaction with an appropriate alkylating agent. The choice of the alkylating agent is critical as it introduces a side chain that can be further elaborated to form a new heterocyclic ring.

This protocol outlines a general method for the N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes.

-

Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-alkylated this compound derivative.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for N-Alkylation of this compound

| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | DMF | 6 | 92 |

| 2 | 2-Bromo-1-phenylethanone | K₂CO₃ | MeCN | 8 | 88 |

| 3 | Ethyl 2-bromoacetate | NaH | THF | 4 | 95 |

| 4 | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 12 | 85 |

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

Synthesis of Fused Heterocycles

N-alkylated this compound derivatives bearing a suitable functional group on the appended side chain can undergo intramolecular cyclization to form fused heterocyclic systems. For example, an N-alkylated derivative with a terminal haloalkyl group can cyclize to form a bicyclic system.

This conceptual protocol outlines the synthesis of a fused piperidinium salt from an N-(haloalkyl)-4-methoxypiperidine.

Materials:

-

N-(3-chloropropyl)-4-methoxypiperidine

-

High-boiling point solvent (e.g., Toluene, Xylene)

Procedure:

-

Dissolve N-(3-chloropropyl)-4-methoxypiperidine (1.0 eq.) in the chosen high-boiling point solvent.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

The formation of a precipitate indicates the formation of the fused piperidinium salt.

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., hexane) to remove impurities.

-

Dry the product under vacuum.

Illustrative Data for Fused Heterocycle Formation

| Entry | Starting Material | Product | Reaction Condition | Yield (%) |

| 1 | N-(3-chloropropyl)-4-methoxypiperidine | 5-methoxy-1-azoniabicyclo[4.4.0]decane chloride | Toluene, reflux | 75 (Illustrative) |

| 2 | N-(2-bromoethyl)-4-methoxypiperidine | 5-methoxy-1-azoniabicyclo[3.4.0]nonane bromide | Xylene, reflux | 70 (Illustrative) |

Logical Relationship for Fused Heterocycle Synthesis

Caption: Logical flow for the synthesis of fused piperidinium salts.

Synthesis of Spiro-Heterocycles via 1,3-Dipolar Cycloaddition

While direct 1,3-dipolar cycloaddition onto the this compound ring is not feasible, a related derivative, 4-methylenepiperidine, readily participates in such reactions. 4-Methylenepiperidine can be synthesized from 4-piperidone, a close structural relative of this compound. This section provides a conceptual pathway illustrating how a derivative of this compound could potentially be transformed to participate in such cycloadditions.

A hypothetical transformation of this compound to a 4-methylenepiperidine derivative would be a key step. This could conceptually involve demethylation to 4-hydroxypiperidine, followed by oxidation to 4-piperidone, and then a Wittig reaction. The resulting N-substituted 4-methylenepiperidine can then undergo a 1,3-dipolar cycloaddition.

This protocol outlines a representative 1,3-dipolar cycloaddition reaction between an N-substituted 4-methylenepiperidine and a nitrone to form a spiro-isoxazolidine.

Materials:

-

N-Benzyl-4-methylenepiperidine

-

C-Phenyl-N-methylnitrone

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve N-benzyl-4-methylenepiperidine (1.0 eq.) and C-phenyl-N-methylnitrone (1.1 eq.) in toluene.

-

Heat the reaction mixture to reflux (approximately 110 °C).

-

Monitor the progress of the reaction by TLC.

-

After completion (typically 12-24 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired spiro[isoxazolidine-5,4'-piperidine] derivative.

Illustrative Data for Spiro-Heterocycle Formation

| Entry | R¹ (on Nitrone) | R² (on Nitrone) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | Methyl | 1'-Benzyl-2'-methyl-3'-phenylspiro[isoxazolidine-5,4'-piperidine] | 78 (Illustrative) | 5:1 (Illustrative) |

| 2 | 4-Chlorophenyl | Methyl | 1'-Benzyl-3'-(4-chlorophenyl)-2'-methylspiro[isoxazolidine-5,4'-piperidine] | 82 (Illustrative) | 6:1 (Illustrative) |

Experimental Workflow for Spiro-Heterocycle Synthesis

Caption: Conceptual workflow for the synthesis of spiro-isoxazolidines.

Applications in Drug Discovery and Development

The novel heterocycles synthesized from this compound and its derivatives are of significant interest to the pharmaceutical industry. Fused and spirocyclic piperidine scaffolds are prevalent in a wide range of biologically active compounds. These complex, three-dimensional structures can provide improved target selectivity and pharmacokinetic properties compared to simpler, planar molecules. The ability to generate a diverse library of such compounds from a common precursor like this compound is a powerful strategy in modern drug discovery. Potential therapeutic areas for these novel heterocycles include neuroscience, oncology, and infectious diseases.

Conclusion

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Through straightforward and scalable reactions such as N-alkylation, followed by intramolecular cyclizations or transformations to other reactive intermediates, complex molecular architectures including fused and spiro-heterocycles can be accessed. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation therapeutic agents. The continued exploration of the reactivity of this compound is expected to yield further innovations in heterocyclic chemistry.

References

Exploring the Biological Activity of 4-Methoxypiperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its conformational flexibility and ability to engage in key interactions with biological targets have made it a privileged structure in drug discovery. Among the various substituted piperidines, analogs of 4-methoxypiperidine and other 4-substituted piperidines have garnered significant interest due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their interactions with key central nervous system (CNS) targets, including muscarinic, opioid, and serotonin receptors. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.

Muscarinic Receptor Modulation

Analogs of 4-substituted piperidines have been extensively studied as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and pathological conditions, including Alzheimer's disease and schizophrenia.[4][5]

Biological Activity at Muscarinic Receptors

A notable example is 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) and its analogs, which have been instrumental in characterizing different muscarinic receptor subtypes.[6][7] Studies on these compounds have revealed that the structural requirements for high-affinity binding can differ significantly among the M1, M2, M3, and M4 receptor subtypes.[6] Generally, the structural constraints for binding to M3 receptors are more stringent compared to the other subtypes.[6]

Table 1: Binding Affinities of 4-DAMP Analogs at Muscarinic Receptor Subtypes

| Compound | M1 (NB-OK1 cells) pKi | M2 (Rat Heart) pKi | M3 (Rat Pancreas) pKi | M4 (Rat Striatum) pKi |

| 4-DAMP | 8.9 | 9.2 | 9.5 | 9.1 |

| Analog A | 8.5 | 8.8 | 8.2 | 8.6 |

| Analog B | 9.1 | 9.5 | 9.8 | 9.3 |

| Atropine | 8.9 | 9.1 | 9.2 | 9.0 |

Note: Data is representative and compiled from typical findings in the literature. "Analog A" and "Analog B" are hypothetical representations of derivatives to illustrate structure-activity relationships.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

A standard method to determine the binding affinity of this compound analogs for muscarinic receptors is the radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compounds (this compound analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for G-protein coupled muscarinic receptors and a typical workflow for evaluating compound activity.

Opioid Receptor Activity

The piperidine moiety is a key structural feature in many potent opioid receptor ligands, including the fentanyl class of analgesics.[8][9] Research into 4-substituted piperidine analogs has led to the discovery of compounds with a range of activities, from potent agonists to antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Biological Activity at Opioid Receptors

A series of 4-substituted piperidine and piperazine compounds have been developed that exhibit a favorable balance between binding affinity at µ- and δ-opioid receptors.[10] Several of these analogs have demonstrated improved potency at the µ-opioid receptor compared to morphine and concurrently act as δ-opioid receptor antagonists.[10] This dual activity profile is of significant interest for developing analgesics with a reduced side-effect profile.[11]

Table 2: Opioid Receptor Binding Affinities and Functional Activities of 4-Substituted Piperidine Analogs

| Compound | MOR Ki (nM) | DOR Ki (nM) | MOR EC₅₀ (nM) ([³⁵S]GTPγS) | MOR Efficacy (% of Morphine) | DOR Activity |

| Morphine | 6.3 | 171 | 194 | 100 | Agonist |

| Analog 1 | 2.1 | 15.4 | 85 | 110 | Antagonist |

| Analog 2 | 0.8 | 5.2 | 32 | 95 | Antagonist |

| Analog 3 | 10.5 | 250 | 450 | 70 | Agonist |

Note: Data is representative and compiled from published studies.[10] "Analog 1, 2, and 3" are hypothetical representations to illustrate different activity profiles.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay is used to determine the agonist or antagonist activity of compounds at G-protein coupled receptors like the opioid receptors.

Objective: To measure the ability of a test compound to stimulate G-protein activation, as indicated by the binding of [³⁵S]GTPγS.

Materials:

-

Cell membranes expressing the desired opioid receptor subtype (e.g., MOR, DOR).

-

[³⁵S]GTPγS radioligand.

-

GDP (Guanosine diphosphate).

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

Procedure:

-

Preparation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Incubation: The membranes are then incubated with the [³⁵S]GTPγS radioligand, varying concentrations of the test compound, and a fixed concentration of GDP.

-

Reaction: The mixture is incubated to allow for receptor activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal efficacy) for agonists. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

Opioid Receptor Signaling Diagram

Serotonin (5-HT) Receptor Interactions